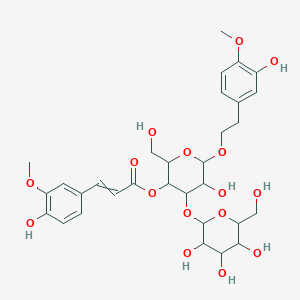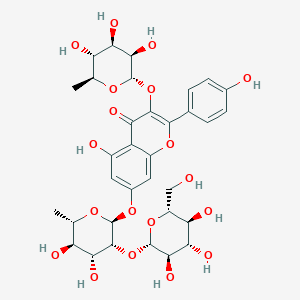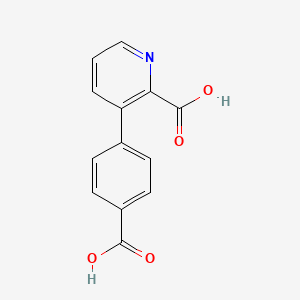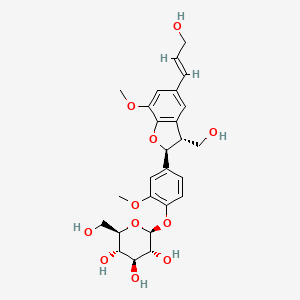
POLY(3-DODECYLTHIOPHENE-2 5-DIYL)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(3-dodecylthiophene-2,5-diyl) (P3DDT) is a poly(3-alkylthiophene) based conducting polymer that shows reversible electrochemistry with high conductivity . It is a regioregular polymer that can be used in the development of a variety of organic electronics based devices .
Synthesis Analysis
The 3-dodecyl-2,5-dipropenylthiophene was synthesized and subsequently polymerized using ADMET conditions with Grubbs’ second-generation catalyst .Molecular Structure Analysis
The structures of the spin-coated poly(3-dodecylthiophene) [P3DDT] thin films along the out-of-plane and in-plane directions were investigated using complementary X-ray reflectivity and atomic force microscopy techniques .Chemical Reactions Analysis
P3DDT shows reversible electrochemistry with high conductivity . It is a regioregular polymer that can be used in the development of a variety of organic electronics based devices .Physical And Chemical Properties Analysis
P3DDT has an average molecular weight of 60,000 . It is soluble in chloroform . It has a band gap of 1.74 eV and a transition temperature ™ of 165.6 °C (peak) . It also exhibits fluorescence with λex 442 nm and λem 568 nm in chloroform .Scientific Research Applications
Rechargeable Battery Electrodes
P3DDT can be used in the fabrication of rechargeable battery electrodes . Its high conductivity and reversible electrochemistry make it an excellent material for this application.
Electrochromic Devices
P3DDT is used in the development of electrochromic devices . These are devices that can change their optical properties (such as color) in response to an applied electric field.
Chemical Sensors
P3DDT has been used in the fabrication of chemical sensors . Its ability to conduct electricity changes in response to the presence of certain chemicals, making it useful for sensing applications.
Optical Sensors
In addition to chemical sensors, P3DDT can also be used to create optical sensors . These sensors work by detecting changes in light, which can be caused by a variety of factors.
Light-Emitting Diodes (LEDs)
P3DDT is used in the production of light-emitting diodes . Its ability to emit light when an electric current is applied makes it suitable for this application.
Microelectrical Amplifiers
P3DDT can be used in the creation of microelectrical amplifiers . These devices amplify electrical signals, and P3DDT’s high conductivity makes it an excellent choice for this application.
Field-Effect Transistors
P3DDT is used in the fabrication of field-effect transistors . These are a type of transistor that uses an electric field to control the electrical behavior of the device.
Non-Linear Optical Materials
P3DDT can be used to create non-linear optical materials . These are materials whose optical properties change in response to the intensity of light that hits them.
Mechanism of Action
- P3DDT primarily interacts with electronic components in organic electronic devices. Its primary targets include interfaces within thin films, such as those in organic solar cells, organic light-emitting diodes (OLEDs), and thin-film transistors (TFTs) .
- Environmental factors influence P3DDT’s efficacy and stability:
Target of Action
Action Environment
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis of POLY(3-DODECYLTHIOPHENE-2 5-DIYL) can be achieved through the polymerization of 3-dodecylthiophene-2,5-diyldiboronic acid pinacol ester using a palladium catalyst.", "Starting Materials": [ "3-dodecylthiophene-2,5-diyldiboronic acid pinacol ester", "palladium catalyst", "solvent" ], "Reaction": [ "Dissolve 3-dodecylthiophene-2,5-diyldiboronic acid pinacol ester in a suitable solvent.", "Add the palladium catalyst to the solution.", "Heat the mixture under reflux for several hours to initiate the polymerization reaction.", "After completion of the reaction, the resulting polymer can be isolated and purified by precipitation or chromatography." ] } | |
CAS RN |
137191-59-4 |
Product Name |
POLY(3-DODECYLTHIOPHENE-2 5-DIYL) |
Molecular Formula |
C8H8BrIO2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Q & A
Q1: How does the side chain length of POLY(3-ALKYLTHIOPHENE-2,5-DIYL)S (P3ATs) impact their backbone dynamics and what implications does this have for their application in devices like OTFTs?
A1: Research suggests that longer side chains in P3ATs, like the dodecyl chains in P3DDT, lead to enhanced backbone motion compared to shorter chain variants like POLY(3-HEXYLTHIOPHENE-2,5-DIYL) (P3HT) . This increased backbone flexibility, confirmed through molecular dynamics simulations and experimental techniques like quasi-elastic neutron scattering (QENS) and Nuclear Magnetic Resonance (NMR), can influence charge transport properties crucial for the performance of organic thin film transistors (OTFTs) . While P3DDT's faster backbone dynamics could potentially facilitate charge carrier mobility, further research is needed to fully understand its impact on OTFT performance parameters like mobility, threshold voltage, and on/off ratio.
Q2: What experimental techniques provide insights into the structural characteristics of P3DDT?
A2: Several experimental techniques provide valuable insights into the structural features of P3DDT. Small-angle neutron scattering (SANS) revealed that regiorandom P3DDT exhibits an amorphous structure at around 300 K, although a microphase separation between the side chains and backbones was observed . This information is crucial for understanding the arrangement of P3DDT chains and how they influence the material's overall properties. Additionally, NMR spectroscopy, specifically spin-lattice relaxation (T1) measurements, corroborated the faster motion of side chain atoms situated farther from the backbone , supporting the findings from molecular dynamics simulations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-Oxazolidinepropanoic acid, 3-[(1,1-dimethylethoxy)carbonyl]-4-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-2,2-dimethyl-alpha-(1-methylethyl)-, (alphaS,4S,5S)-](/img/structure/B1181417.png)
